molecular formula C9H7N3O B8656752 5-(Pyrimidin-4-yl)pyridin-2(1H)-one CAS No. 89996-05-4

5-(Pyrimidin-4-yl)pyridin-2(1H)-one

Cat. No. B8656752
M. Wt: 173.17 g/mol
InChI Key: PJPRTKHPCFRAHC-UHFFFAOYSA-N
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Patent
US04432979

Procedure details

4.7 g of bromine are added over a period of one minute to a solution of 4.5 g of 5-(4-pyrimidyl)-2(1H)-pyridone in 60 ml glacial acetic acid. The mixture is allowed to cool, stirred at RT for 1 hour and then poured into 100 ml of anhydrous ether and stirred for 30 minutes. The slurry is filtered and the filtered solid washed with ether and dried. The solid is suspended in 100 ml of H2O and the pH adjusted to about 6 with anhydrous K2CO3. The mixture is stirred for 15 minutes, filtered, the solid washed with H2O and briefly dried. The moist solid is added to 40 ml of 5% aqueous hydrochloric acid and the resultant mixture stirred for 30 minutes, diluted with an equal volume of isopropyl alcohol, stirred for an additional 10 minutes and filtered. The resulting solid is washed with isopropyl alcohol ether and dried, giving 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone as a green powder, M.P. >250° C.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[N:5][CH:4]=1.CCOCC>C(O)(=O)C>[Br:1][C:11]1[C:12](=[O:15])[NH:13][CH:14]=[C:9]([C:6]2[CH:7]=[CH:8][N:3]=[CH:4][N:5]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
BrBr
Name
Quantity
4.5 g
Type
reactant
Smiles
N1=CN=C(C=C1)C=1C=CC(NC1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The slurry is filtered
WASH
Type
WASH
Details
the filtered solid washed with ether
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with H2O
CUSTOM
Type
CUSTOM
Details
briefly dried
ADDITION
Type
ADDITION
Details
The moist solid is added to 40 ml of 5% aqueous hydrochloric acid
STIRRING
Type
STIRRING
Details
the resultant mixture stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with an equal volume of isopropyl alcohol
STIRRING
Type
STIRRING
Details
stirred for an additional 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting solid is washed with isopropyl alcohol ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(NC=C(C1)C1=NC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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